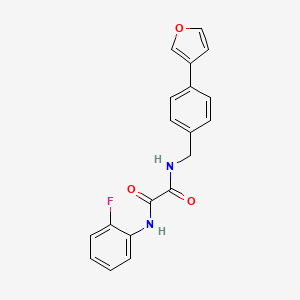
3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine is a chemical compound with the molecular formula C10H12F2N2. It is a type of fluorinated pyridine, which are known for their interesting and unusual physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine, can be achieved through various methods. One common method involves the fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C .Molecular Structure Analysis
The molecular structure of 3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom, and two fluorine atoms attached to the pyridine ring and the cyclopentyl group.Chemical Reactions Analysis
Fluoropyridines, including 3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine, are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring contributes to these properties .Physical And Chemical Properties Analysis
The molecular weight of 3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine is 198.21. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not explicitly mentioned in the available literature.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A novel strategy for the synthesis of poly-substituted pyridines, including those with 3-fluoro substitutions, employs a tandem C-F bond cleavage protocol. This method yields high results under metal-free conditions, indicating its efficiency and environmental friendliness (Chen et al., 2010).
- The development of 2,3,4-substituted pyridine derivatives showcases their utility as scaffolds in peptidomimetics. This synthesis explores the reactivity of different electrophiles, highlighting the versatility of pyridine derivatives in medicinal chemistry applications (Saitton et al., 2004).
Applications in Medicinal Chemistry and Biology
- Research into the photoredox-controlled mono- and di-multifluoroarylation of C(sp3)-H bonds with aryl fluorides has opened new avenues for synthesizing α-fluoroarylated amines. These compounds have significant potential in creating bioactive molecules due to their structural diversity and functionalization capabilities (Xie et al., 2017).
- The exploration of nitrogen ligand diversity in platinum complexes, including those involving pyridine derivatives, has implications for fluorescence applications. This research demonstrates the potential of pyridine-based compounds in creating new materials with specific optical properties (Chardon et al., 2013).
Advanced Synthetic Techniques and Material Science
- Innovative reactions of pyridines leading to ring-fused pyridiniums highlight the synthesis of new ionic fluorophores. These compounds could serve as biomarkers, underlining the role of pyridine derivatives in both synthetic organic chemistry and diagnostic applications (Wang et al., 2018).
- The metal-free C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines showcases a method for selectively coupling amines to pyridine rings. This technique emphasizes the synthetic utility of pyridine derivatives in constructing complex organic molecules with precise control over functional group placement (Wang et al., 2015).
Direcciones Futuras
The development of fluorinated chemicals, including 3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine, has been steadily increasing due to their potential applications in various fields such as agriculture and medicine . Future research may focus on exploring new synthesis methods, studying their biological activity, and developing new applications.
Propiedades
IUPAC Name |
3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-7-3-1-5-9(7)14-10-8(12)4-2-6-13-10/h2,4,6-7,9H,1,3,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGVVUYKIYUORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NC2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

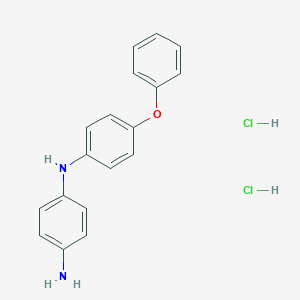

![4-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2714511.png)
![N1-(2,2-diethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2714514.png)

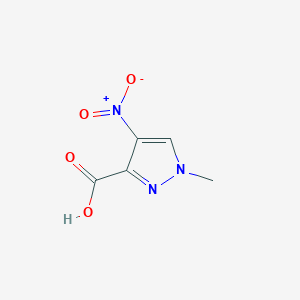

![2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile](/img/structure/B2714521.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B2714524.png)
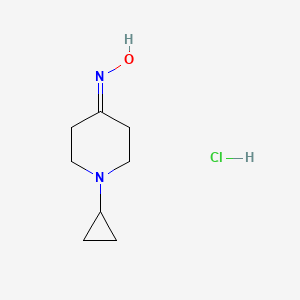
![N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide](/img/structure/B2714527.png)
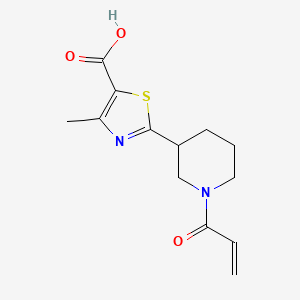
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2714529.png)
